1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes an imidazole ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenyl-1H-imidazole with 1,2-diaminobenzene in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst or alkylation using alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring system.
Substitution: Formation of substituted derivatives with new functional groups attached to the ring system.
Scientific Research Applications
1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole: Lacks the methyl group at the 1-position.
1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a][1,3]benzimidazole: Contains an additional methyl group on the phenyl ring.
1-methyl-2-(4-chlorophenyl)-1H-imidazo[1,2-a][1,3]benzimidazole: Contains a chlorine atom on the phenyl ring.
Uniqueness
1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a phenyl group at specific positions contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-18-15(12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)17-16(18)19/h2-11H,1H3 |
InChI Key |
IRWFBVGNNFTFET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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